1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile is an organic compound characterized by the presence of both cyanomethyl and pyrazole groups This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrazole derivatives with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.
Scientific Research Applications
1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the cyanomethyl group allows for the formation of strong interactions with nucleophilic sites, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares the nitrile functional group and is used in similar applications.
Cyanomethyl pyridinium salts: These compounds also contain the cyanomethyl group and are used in various chemical reactions.
Uniqueness: 1-(Cyanomethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of the pyrazole ring and cyanomethyl group, which imparts distinct reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of diverse chemical entities.
Properties
IUPAC Name |
1-(cyanomethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFZUVHEJMMHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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